molecular formula C14H15ClN4S3 B13361500 6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13361500
M. Wt: 370.9 g/mol
InChI Key: RRBGEIHWZOTANI-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with chlorophenyl and propylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiourea under acidic conditions.

    Introduction of Substituents: The chlorophenyl and propylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate halides and thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, thiols, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as carbonic anhydrase, cholinesterase, and aromatase, inhibiting their activity.

    Pathways Involved: It interferes with cellular signaling pathways, leading to apoptosis in cancer cells, reduction of inflammation, and alleviation of pain.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the chlorophenyl and propylsulfanyl substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different fusion of the triazole and thiadiazine rings.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Contains a different arrangement of nitrogen atoms in the triazole ring.

Uniqueness

6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of both chlorophenyl and propylsulfanyl groups enhances its potential as a multifunctional pharmacophore.

Properties

Molecular Formula

C14H15ClN4S3

Molecular Weight

370.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15ClN4S3/c1-2-7-20-8-12-16-17-14-19(12)18-13(22-14)9-21-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3

InChI Key

RRBGEIHWZOTANI-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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